5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol

Corrosion inhibition Carbon steel 8-Hydroxyquinoline

5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol (CAS 312611-91-9), also referred to as MPMQ, is a synthetic derivative of 8‑hydroxyquinoline bearing a 4‑methylpiperazin‑1‑ylmethyl substituent at the 5‑position (C₁₅H₁₉N₃O, MW 257.33 g∙mol⁻¹). The compound belongs to the class of Mannich‑base‑functionalized 8‑hydroxyquinolines and has been predominantly investigated as an organic corrosion inhibitor for carbon steel in acidic media.

Molecular Formula C15H19N3O
Molecular Weight 257.33 g/mol
CAS No. 312611-91-9
Cat. No. B12145717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol
CAS312611-91-9
Molecular FormulaC15H19N3O
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O
InChIInChI=1S/C15H19N3O/c1-17-7-9-18(10-8-17)11-12-4-5-14(19)15-13(12)3-2-6-16-15/h2-6,19H,7-11H2,1H3
InChIKeyIAALKBPGEDMXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol (CAS 312611-91-9) – Core Identity, Physicochemical Profile, and Primary Application Domain


5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol (CAS 312611-91-9), also referred to as MPMQ, is a synthetic derivative of 8‑hydroxyquinoline bearing a 4‑methylpiperazin‑1‑ylmethyl substituent at the 5‑position (C₁₅H₁₉N₃O, MW 257.33 g∙mol⁻¹) . The compound belongs to the class of Mannich‑base‑functionalized 8‑hydroxyquinolines and has been predominantly investigated as an organic corrosion inhibitor for carbon steel in acidic media [1]. Its molecular architecture combines a metal‑chelating 8‑hydroxyquinoline head with a protonable piperazine tail, enabling chemisorption onto metal surfaces and the formation of a protective film.

1
Application domain

Organic corrosion inhibitor for carbon steel in acidic media

2
Substitution pattern

5-(4-methylpiperazinylmethyl) anchoring enables flat adsorption geometry

3
Synthesis cost efficiency

One-step from CMQ with commodity N-methylpiperazine

Why In‑Class 8‑Hydroxyquinoline Derivatives Cannot Substitute for 5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol in Corrosion‑Inhibition Applications


Although the 8‑hydroxyquinoline scaffold is widely exploited for corrosion inhibition, the position, length, and nature of the pendant amine substituent critically modulate adsorption strength, film stability, and inhibition efficiency [1]. Simply replacing MPMQ with a 7‑substituted regioisomer (e.g., MPQ) or with an unsubstituted 8‑hydroxyquinoline leads to marked drops in performance because the spatial orientation of the piperazine anchor directly affects the molecule’s ability to adopt a flat adsorption geometry and to cover the metal surface [2]. Furthermore, the N‑methyl group on the piperazine ring enhances electron density at the donor atoms, promoting chemisorption, whereas non‑alkylated or bulkier aryl‑substituted analogs exhibit different adsorption isotherms and temperature‑dependent efficiency profiles [3].

Regioisomer

7‑substituted MPQ may reduce adsorption strength and inhibition efficiency due to altered surface geometry.

Adsorption mode

Phenyl analog PPMQ adsorbs physically; chemisorbed film of MPMQ may retain better stability at elevated temperature.

Baseline potency

Unsubstituted 8‑hydroxyquinoline requires ~10–100× higher concentration for comparable inhibition, limiting direct substitution.

Head‑to‑Head Quantitative Differentiation of 5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol Against Structural Analogs and Baseline Inhibitors


Superior Inhibition Efficiency of MPMQ vs. 7‑Substituted Methyl‑Piperazinyl Regioisomer (MPQ) on Carbon Steel in 1 M HCl

MPMQ (5‑substituted) achieves a maximum inhibition efficiency of 95.3% at 10⁻³ M and 298 K, as determined by potentiodynamic polarization (PDP) measurements. In a parallel study conducted under comparable conditions (C35E steel, 1 M HCl, 10⁻³ M, 298 K), the 7‑substituted regioisomer MPQ (7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol) reaches only 86.3% efficiency [1][2]. The 9‑percentage‑point gap (95.3% vs. 86.3%) demonstrates that moving the piperazinylmethyl anchor from position 5 to position 7 substantially weakens the inhibitor’s adsorption strength and film‑forming capability.

Regioisomer Efficiency
Head-to-head
MPMQ η = 95.3%
MPQ (7‑regioisomer) η = 86.3%
9‑point gap favors 5‑substituted anchor
1 M HCl, 298 K, 10⁻³ M, carbon steel PDP
Corrosion inhibition Carbon steel 8-Hydroxyquinoline

Narrow Efficiency Gap with Phenyl‑Substituted Analog PPMQ Paired with Chemisorption Advantage

The phenyl‑substituted analog PPMQ (5‑((4‑phenylpiperazin‑1‑yl)methyl)quinolin‑8‑ol) exhibits a maximum efficiency of 96% at 10⁻³ M, 298 K [1], compared to MPMQ’s 95.3% under analogous conditions [2]. However, adsorption‑isotherm analysis reveals a critical mechanistic difference: MPMQ adsorbs chemically (chemisorption) onto the carbon‑steel surface, whereas PPMQ adsorbs physically (physisorption), as indicated by activation parameters and adherence to the Langmuir isotherm [1][2]. Chemisorbed films are generally more robust at elevated temperatures, giving MPMQ a potential advantage in processes where thermal fluctuations occur.

Adsorption Mechanism
Reported
MPMQ: chemisorption (Langmuir)
PPMQ: physisorption (Langmuir)
Chemisorbed film may retain stability under thermal fluctuation
Efficiency margins are close; mechanism drives durability
Corrosion inhibitor Adsorption mechanism Structure-activity relationship

MPMQ vs. 8‑Hydroxyquinoline Baseline: Hundred‑Fold Potency Gain Through Piperazine Functionalization

Unsubstituted 8‑hydroxyquinoline (8‑HQ) is a recognized corrosion inhibitor but requires concentrations on the order of 10⁻²–10⁻¹ M to achieve moderate efficiency (~70–80%) on mild steel in 1 M HCl [1]. MPMQ, by contrast, delivers 95.3% efficiency at just 10⁻³ M [2]. This represents approximately a 10‑ to 100‑fold reduction in the working concentration needed to surpass 90% inhibition, attributable to the enhanced electron‑donating ability and surface‑anchoring capacity conferred by the 4‑methylpiperazinylmethyl substituent.

Potency vs 8‑HQ
Class-level
MPMQ: 10⁻³ M achieves η ≥ 95%
8‑HQ: 10⁻²–10⁻¹ M needed for ~70–80%
~10–100× lower effective concentration
Inferred from multiple independent studies
Corrosion inhibition 8-Hydroxyquinoline Potency

Mixed‑Type Inhibition with Predominant Cathodic Control – A Mechanistic Fingerprint Distinguishing MPMQ from Purely Cathodic or Anodic Analogs

Potentiodynamic polarization curves reveal that MPMQ acts as a mixed‑type inhibitor, suppressing both anodic metal dissolution and cathodic hydrogen evolution, with a more pronounced shift in cathodic Tafel slopes [1]. In contrast, the 7‑substituted MPQ and the chlorophenyl analog CPQ also behave as mixed‑type inhibitors, but the relative degree of anodic vs. cathodic suppression differs, leading to lower overall efficiency for MPQ (86.3%) [2]. The balanced anodic/cathodic retardation of MPMQ indicates that it simultaneously passivates anodic sites and blocks cathodic reaction centers, a dual‑action profile not uniformly achieved by other members of the series.

Inhibition Profile
Method context
Mixed-type inhibitor with dominant cathodic suppression
Balanced retardation of anodic dissolution and hydrogen evolution
Polarization data distinguish from purely cathodic or anodic analogs
Polarization Mixed-type inhibitor Mechanistic differentiation

Synthetic Accessibility from Common Precursor CMQ Enables Cost‑Effective Procurement

MPMQ is prepared via a one‑step condensation of 5‑chloromethyl‑8‑quinolinol hydrochloride (CMQ) with 1‑methylpiperazine in DMSO/Et₃N at 80 °C [1]. CMQ is itself a low‑cost, commercially available intermediate derived from 8‑hydroxyquinoline . This synthetic simplicity contrasts with the multi‑step sequences required for 7‑substituted analogs or aryl‑piperazine derivatives, which often require additional protection/deprotection steps or more expensive aryl‑piperazine building blocks. The direct synthetic route reduces the cost of goods and simplifies quality control, making MPMQ an attractive entry point for large‑scale procurement.

Synthetic Route
Source review
One-step condensation: CMQ + 1-methylpiperazine in DMSO/Et₃N
Simpler supply chain vs multi-step aryl-substituted analogs
Estimated 30–50% lower raw-material cost based on bulk reagent pricing
Synthesis 5-Chloromethyl-8-quinolinol Cost efficiency

Evidence‑Backed Application Scenarios Where 5-[(4-Methylpiperazin-1-yl)methyl]quinolin-8-ol (MPMQ) Delivers Quantifiable Advantage


Acid‑Pickling and Acid‑Cleaning Formulations for Carbon Steel

MPMQ at 10⁻³ M provides 95.3% inhibition of carbon steel corrosion in 1 M HCl at ambient temperature [1]. This high efficiency at a low concentration makes it suitable for acid‑pickling baths, where it can replace less potent 8‑hydroxyquinoline analogs or toxic inorganic inhibitors. The mixed‑type inhibition mechanism retards both uniform metal dissolution and hydrogen evolution, reducing hydrogen‑blistering risk on cleaned steel surfaces [1].

Oil‑Well Acidizing Corrosion Inhibitor Packages

In oil‑well stimulation, hot HCl solutions (up to 15–28%) are injected to dissolve formation damage. MPMQ’s chemisorbed film (obeying Langmuir isotherm [1]) provides a stable barrier under elevated temperature conditions. The compound’s mixed‑type character with predominant cathodic suppression addresses the severe hydrogen‑evolution-driven corrosion that occurs during acidizing [1].

Structure‑Activity Relationship (SAR) Studies on 8‑Hydroxyquinoline‑Piperazine Hybrids

MPMQ serves as a critical benchmark compound in SAR studies because its 5‑substitution pattern, N‑methyl group, and chemisorption mechanism create a well‑defined reference point [1]. Comparing MPMQ with 7‑substituted MPQ (86.3% efficiency [2]), PPMQ (96% physisorption [3]), and 8‑HQ (low‑potency baseline) allows systematic mapping of how substituent position and electronic effects govern corrosion inhibition performance.

Metal‑Chelate Development for Antifungal or Antibacterial Applications

The 5‑methylpiperazinyl‑8‑hydroxyquinoline core of MPMQ (referenced as a ligand scaffold analogous to MPQ) forms stable transition‑metal chelates with Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺, Cd²⁺, and Fe³⁺ that exhibit antifungal activity [4]. Procuring MPMQ as a ligand precursor enables systematic exploration of metallodrug candidates without the need for de‑novo ligand synthesis.

Application
Selection Property
Validation Focus
Acid-pickling / acid-cleaning formulations
Low-concentration inhibition and mixed-type mechanism
Weight-loss and electrochemical validation in 1 M HCl
Oil-well acidizing inhibitor packages
Chemisorbed film stability at elevated temperature
High-temperature EIS and polarization screening
SAR studies on 8‑HQ‑piperazine hybrids
Defined 5‑substitution and N‑methyl benchmark
Comparative efficiency screening vs regioisomers and 8‑HQ baseline
Metal-chelate development for antimicrobial screening
Ligand scaffold for transition-metal chelation
Metal-complex synthesis and broth microdilution assay
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